
MC1220
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a modified dried-rehydrated vesicle technique to achieve high liposome loading capacity .
Industrial Production Methods
Industrial production of MC1220 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
化学反応の分析
Types of Reactions
MC1220 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
Vaginal Delivery Formulations
One of the primary applications of MC1220 is in the formulation of vaginal microbicides. Research has focused on developing various delivery systems to enhance the bioavailability and efficacy of this compound. Notable formulations include:
- Liposome Gels : These have been designed to provide sustained release and improve the retention of this compound in the vaginal environment. Studies indicate that liposomal formulations can significantly enhance the drug's stability and effectiveness against HIV .
- Silicone Elastomer Vaginal Rings (SEVRs) : A significant advancement in microbicide delivery, SEVRs have been developed to release this compound over extended periods. In preclinical studies involving rhesus macaques, SEVRs demonstrated a significant reduction in infection rates compared to placebo rings, highlighting their potential for coitally independent protection against HIV .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound can be effectively released from these delivery systems into vaginal fluid and plasma. For example, SEVRs released an average of 1.66 mg of this compound into simulated vaginal fluid over 30 days, with peak concentrations in vaginal fluid reaching 845 ng/mL . This sustained release profile is crucial for maintaining therapeutic levels of the drug during potential exposure periods.
Preclinical Studies
A series of studies have evaluated the efficacy of this compound using animal models:
- Rhesus Macaque Model : In one study, macaques were treated with an this compound-containing SEVR before being challenged with RT-SHIV162P3, a hybrid virus model for HIV-1. The results indicated a significantly lower infection rate (hazard ratio 0.20) among treated animals compared to controls . This suggests that sustained delivery systems can effectively reduce the risk of HIV transmission.
- Liposomal Gel Application : Another study demonstrated that a liposomal gel formulation containing 0.5% this compound provided partial protection against vaginal challenges with SHIV, reinforcing the potential for topical applications in real-world settings .
Comparative Efficacy with Other NNRTIs
This compound has been compared with other NNRTIs such as efavirenz in terms of potency and efficacy against various strains of HIV-1. Preliminary findings suggest that this compound exhibits superior anti-HIV activity across multiple viral clades, making it a compelling candidate for further clinical development .
作用機序
MC1220 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound binds to the enzyme’s active site, preventing the conversion of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .
類似化合物との比較
Similar Compounds
Efavirenz: Another NNRTI used in the treatment of HIV.
Nevirapine: An NNRTI with a similar mechanism of action.
Delavirdine: Another NNRTI that inhibits reverse transcriptase.
Uniqueness of MC1220
This compound is unique due to its high potency and ability to inhibit multiple HIV clades with comparable or superior efficacy to other NNRTIs. Additionally, it has shown a ‘memory effect,’ meaning it can effectively inhibit HIV replication even in heavily infected cells .
特性
CAS番号 |
391681-51-9 |
---|---|
分子式 |
C15H17F2N3O |
分子量 |
293.31 g/mol |
IUPAC名 |
4-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H17F2N3O/c1-8(12-10(16)6-5-7-11(12)17)13-9(2)14(21)19-15(18-13)20(3)4/h5-8H,1-4H3,(H,18,19,21) |
InChIキー |
AUVZNKJXGYXDKP-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F |
異性体SMILES |
CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F |
正規SMILES |
CC1=C(NC(=NC1=O)N(C)C)C(C)C2=C(C=CC=C2F)F |
同義語 |
MC-1220; 6-[1-(2,6-Difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。